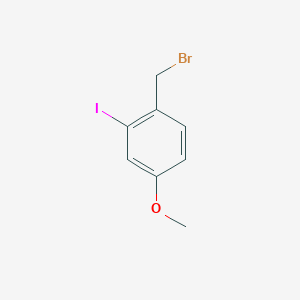

2-iodo-4-methoxybenzyl bromide

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound involves introducing the bromomethyl and iodo substituents onto a 4-methoxybenzene ring. Specific synthetic methods and reaction conditions are crucial for achieving the desired product. Researchers have explored various approaches to obtain mono-, di-, tri-, and tetrabromopyrene isomers at non-K positions (1-, 3-, 6-, 8-) and nodal positions (2-, 7-) . These synthetic strategies contribute to expanding the utility of pyrene derivatives.

4.

Chemical Reactions Analysis

The compound’s reactivity primarily stems from its functional groups. Electrophilic aromatic substitution reactions occur preferentially at specific positions due to the distinct electronic structure of pyrene. Understanding these reaction patterns is essential for designing functionalization strategies .

6.

Physical and Chemical Properties Analysis

8.

Aplicaciones Científicas De Investigación

Polymer Solar Cells

A derivative of a similar compound, 3,4-bis(bromomethyl) methoxybenzene, has been utilized in the development of polymer solar cells (PSCs). The study by Jin et al. (2016) revealed that this derivative, when used as an electron acceptor in PSCs, led to significantly higher power conversion efficiency, open circuit voltage, and short-circuit current compared to conventional electron acceptors. This indicates the potential of such derivatives in enhancing the performance of PSCs (Jin et al., 2016).

Supramolecular Interactions

In a study focusing on the molecular structures and packing behavior of anisole derivatives, which are structurally related to 1-(Bromomethyl)-2-iodo-4-methoxybenzene, Nestler et al. (2018) examined how different supramolecular interactions are mediated by Br atoms. They found that these interactions significantly influence the distances between adjacent aromatic moieties, impacting the compounds' overall properties (Nestler, Schwarzer, & Gruber, 2018).

Palladium-Catalyzed Reactions

Guo et al. (2017) developed a palladium-catalyzed oxidative homocoupling and hydroxylation of 3-arylbenzo[d]isoxazoles, employing 1-iodo-4-methoxybenzene as an oxidant. This process demonstrated a new approach to functionalized benzoisoxazoles, highlighting the role of 1-iodo-4-methoxybenzene in facilitating such reactions (Guo et al., 2017).

Synthesis of Bioisosteric Colchicine Analogues

Shishov et al. (2014) synthesized a compound from 1-benzyloxy-4-bromo-2-methoxybenzene, which was a precursor for bioisosteric colchicine analogues. This research demonstrates the importance of such derivatives in the synthesis of compounds with potential therapeutic applications (Shishov et al., 2014).

Electrochemical Polymerization

In the field of electrochemical polymerization, Huang et al. (2012) studied the polymerization of 1-hydroxy-2-methoxybenzene, indicating the potential of such compounds in the development of new conducting polymers with applications in electronics and material science (Huang et al., 2012).

Direcciones Futuras

Propiedades

IUPAC Name |

1-(bromomethyl)-2-iodo-4-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrIO/c1-11-7-3-2-6(5-9)8(10)4-7/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDWMABQHIGGOFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CBr)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

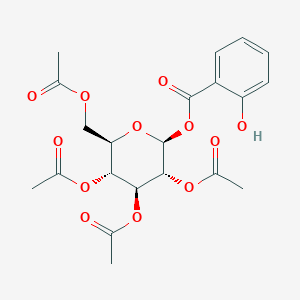

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Magnesium, bromo[2-(phenylmethoxy)phenyl]-](/img/structure/B3041580.png)

![(1R,2R,5S,7R)-8,8-Dimethyl-3-azatricyclo[5.1.1.0{2,5}]nonan-4-onee](/img/structure/B3041581.png)

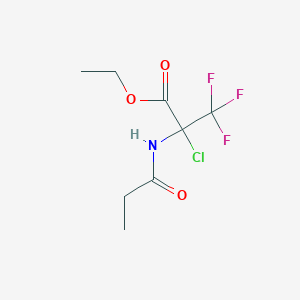

![Ethyl 2-[(2-chloroacetyl)amino]-3,3,3-trifluoro-2-hydroxypropanoate hydrate](/img/structure/B3041583.png)

![4-Amino-1-[(1-bromo-6-fluoro-2-naphthyl)methyl]pyridinium bromide](/img/structure/B3041587.png)